molecular formula C20H18Cl2N2O3S2 B2602293 4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide CAS No. 923498-52-6

4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide

Cat. No. B2602293
M. Wt: 469.4
InChI Key: WISZASFOTNCPBQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticonvulsant Agents

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds exhibited significant protection against convulsions induced in model experiments, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

Antitumor Activity

Research into indeno[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and other pharmacophores has shown promising broad-spectrum antitumor activity against various tumor cell lines. These findings suggest the therapeutic potential of sulfonamide derivatives in cancer treatment (Rostom, 2006).

Antiproliferative Activity

Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, synthesized with different substituted aromatic sulfonyl chlorides, demonstrated potent antiproliferative activity against various carcinoma cell lines, indicating their potential use in cancer research (Chandrappa et al., 2008).

Antidiabetic Agents

Sulfonamide derivatives, including fluorinated pyrazoles and benzenesulfonylurea, have been investigated as hypoglycemic agents, showing significant antidiabetic activity in preliminary biological screenings. This research indicates their potential application in the treatment of diabetes (Faidallah et al., 2016).

Chemical Synthesis

Sulfonamide compounds have also been utilized in chemical synthesis, such as in the preparation of cyclic sulfonamides through intramolecular Diels-Alder reactions, indicating their utility in synthetic organic chemistry (Greig et al., 2001).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-benzylsulfonyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3S2/c21-15-8-9-16(17(22)11-15)18-12-28-20(23-18)24-19(25)7-4-10-29(26,27)13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISZASFOTNCPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide

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